molecular formula C14H17NO B2676722 1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 2379994-05-3

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one

Cat. No.: B2676722
CAS No.: 2379994-05-3
M. Wt: 215.296
InChI Key: PNXFDQPKVZQLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams can then be reduced using alane to produce the desired azaspiro compound . Another approach involves the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs for modern drug discovery .

Chemical Reactions Analysis

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications. In medicinal chemistry, it is used as a bioisostere of piperidine, which is a common motif in many drugs . The compound’s unique structure allows it to mimic the biological activity of piperidine-containing compounds, making it valuable in drug design and discovery. Additionally, it has applications in the synthesis of complex molecules for DNA-encoded library technology, which is used in drug discovery programs .

Mechanism of Action

The mechanism of action of 1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can be compared with other similar compounds, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. These compounds share the spirocyclic structure but differ in the position and nature of the substituents. The unique feature of this compound is the presence of the phenyl group, which enhances its biological activity and makes it a valuable compound in drug discovery .

Properties

IUPAC Name

1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(16)15-9-14(10-15)7-13(8-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXFDQPKVZQLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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